molecular formula C9H14S2 B3053623 Thiophene, 2-(pentylthio)- CAS No. 54798-87-7

Thiophene, 2-(pentylthio)-

Cat. No. B3053623
CAS RN: 54798-87-7
M. Wt: 186.3 g/mol
InChI Key: PMOLPBAEMHMCKW-UHFFFAOYSA-N
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Description

“Thiophene, 2-(pentylthio)-” is a chemical compound with the formula C9H14S2 . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .


Molecular Structure Analysis

The molecular structure of “Thiophene, 2-(pentylthio)-” consists of a thiophene ring with a pentylthio substituent . More detailed structural analysis may require advanced computational or experimental techniques.

Scientific Research Applications

Therapeutic Importance in Medicinal Chemistry

Thiophene and its derivatives, such as 2-(pentylthio)-thiophene, have been noted for their diverse applications in medicinal chemistry. They are used in creating combinatorial libraries for finding lead molecules and are reported to have a wide range of therapeutic properties. These compounds are effective in various biological and physiological functions including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, and anti-cancer activities. The synthesis and characterization of new thiophene moieties continue to be a topic of interest for medicinal chemists (Shah & Verma, 2018).

Biophysical and Chemical Properties

Studies on thiophene-based compounds, such as 2-(pentylthio)-thiophene, also focus on their biophysical and chemical properties. This includes understanding the relative stabilities of different thiophene compounds and their applications in drug design, biodiagnostics, electronic devices, and conductive polymers. Experimental and computational studies are conducted to understand their thermochemical properties (Roux et al., 2007).

Synthesis and Characterization in Organic Chemistry

The synthesis and characterization of thiophene derivatives are vital in organic chemistry, where these compounds are used in various fields such as pharmaceuticals, agrochemicals, dyes, and electrophotogenerator agents. The methods of synthesis and the properties of these compounds, including 2-(pentylthio)-thiophene, are key areas of research (Metwally, Abdel-Wahab, & Koketsu, 2009).

Antimicrobial and Antitumor Properties

Research on thiophene derivatives also includes evaluating their antimicrobial and antitumor properties. Studies have shown that certain thiophene compounds exhibit significant antimicrobial activities and can be potent against various cancer cell lines. The development of new thiophene derivatives with enhanced antimicrobial and antitumor activities is a key focus in this domain (Mabkhot et al., 2016).

Versatility in Material Science

Thiophene-based materials, including 2-(pentylthio)-thiophene, have been extensively studied for their semiconductor and fluorescent properties. They are used in the fabrication of electronic and optoelectronic devices and for the selective detection of biopolymers. The versatility of these materials makes them a significant area of research in material science (Barbarella, Melucci, & Sotgiu, 2005).

Future Directions

Thiophene and its derivatives have attracted significant interest due to their potential applications in various fields, including medicinal chemistry, material science, and organic electronics . Future research may focus on exploring these applications further and developing new synthesis methods for thiophene derivatives.

properties

IUPAC Name

2-pentylsulfanylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14S2/c1-2-3-4-7-10-9-6-5-8-11-9/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOLPBAEMHMCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341780
Record name Thiophene, 2-(pentylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54798-87-7
Record name Thiophene, 2-(pentylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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